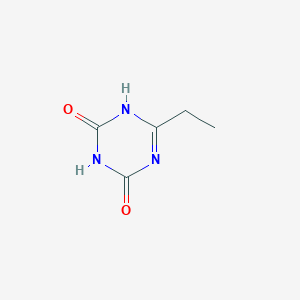

6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Description

Historical Development and Significance of the 1,3,5-Triazine (B166579) Scaffold

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. wikipedia.org Its derivatives have been a subject of scientific interest for over a century, with early research focusing on the synthesis of its fundamental forms, such as cyanuric acid and melamine. wikipedia.org The symmetrical nature of the 1,3,5-triazine ring provides a stable and versatile platform for chemical modification, allowing for the introduction of various substituents at the 2, 4, and 6 positions. researchgate.net

This structural versatility has led to the development of 1,3,5-triazine derivatives with significant applications in diverse fields. In medicinal chemistry, the triazine scaffold is a key component in the design of anticancer agents. nih.gov These compounds often function by mimicking endogenous molecules and interfering with cellular processes in cancerous cells. Furthermore, 1,3,5-triazine derivatives have found utility as herbicides, dyes, and polymer cross-linking agents, underscoring the broad industrial and scientific importance of this chemical family. wikipedia.orgmdpi.com

Overview of Dione (B5365651) Derivatives within Heterocyclic Chemistry

Within the vast field of heterocyclic chemistry, dione derivatives represent a significant class of compounds characterized by the presence of two carbonyl groups within a heterocyclic ring system. These functional groups impart unique chemical reactivity and physical properties to the parent heterocycle. The presence of the dione moiety can influence the molecule's polarity, solubility, and ability to participate in hydrogen bonding.

The synthesis of heterocyclic diones often involves cyclization reactions, where acyclic precursors are transformed into the desired ring system. These synthetic strategies can be tailored to produce a wide variety of dione derivatives with different ring sizes and heteroatoms. The reactivity of the carbonyl groups in these compounds makes them valuable intermediates for the synthesis of more complex molecules. They can undergo a range of chemical transformations, including condensation reactions, nucleophilic additions, and reductions.

Scope and Objectives of Research on 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

While extensive research exists for the broader 1,3,5-triazine class, specific scientific literature detailing the synthesis, properties, and applications of this compound is notably scarce. Therefore, the primary objective of current and future research on this compound would be to establish its fundamental chemical and physical characteristics.

Key areas of investigation would include the development of efficient synthetic routes to produce the compound in good yield and purity. Following its synthesis, a thorough characterization of its physical properties, such as melting point, boiling point, and solubility, would be essential. Furthermore, a comprehensive analysis of its chemical properties, including its reactivity and stability under various conditions, would provide a foundational understanding of the molecule. Spectroscopic analysis, including NMR, IR, and mass spectrometry, would be crucial for confirming its structure and providing insights into its electronic and geometric features.

The potential applications of this compound could then be explored based on the properties of related triazine dione derivatives. These could potentially lie in the fields of medicinal chemistry, agricultural science, or materials science. However, without dedicated research, any proposed applications remain speculative. The current scope of knowledge is limited, highlighting a gap in the scientific understanding of this specific triazine derivative.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7501-27-1 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

6-ethyl-1H-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C5H7N3O2/c1-2-3-6-4(9)8-5(10)7-3/h2H2,1H3,(H2,6,7,8,9,10) |

InChI Key |

FKRNCAWYMWZNTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=O)NC(=O)N1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Ethyl 1,3,5 Triazine 2,4 1h,3h Dione

Nucleophilic Substitution Reactions of the Triazine Ring

The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency is further intensified by the two electron-withdrawing carbonyl groups at the C2 and C4 positions in 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. Consequently, the ring is highly activated towards nucleophilic attack. While direct nucleophilic substitution on the unsubstituted C6 position of the dione (B5365651) ring is not a typical reaction pathway without a leaving group, the principles of nucleophilic addition and the influence of substituents are critical to understanding its reactivity. Studies on related s-triazine systems, such as 2,4,6-trichloro-1,3,5-triazine, have established that nucleophilic substitution occurs in a sequential, temperature-dependent manner researchgate.netclockss.org. The reactivity of the triazine ring decreases as electron-donating groups are added, which increases the electron density of the ring and makes it less electrophilic researchgate.net.

For a hypothetical nucleophilic substitution reaction on a derivative of this compound that possesses a leaving group at the C6 position, the regioselectivity of the attack would be predetermined. However, considering the reactivity of the triazine ring carbons, the C6 position is the most likely site for nucleophilic attack. The C2 and C4 carbons are part of carbonyl groups and are already at a high oxidation state. The ethyl group at C6 offers minimal steric hindrance compared to potentially larger substituents.

In reactions involving nucleophilic addition to the triazine ring, which can lead to ring-opening, the initial attack is also anticipated at the C6 position. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogens and the dione functionality, making C6 the most electrophilic carbon atom of the ring skeleton. Computational studies using Density Functional Theory (DFT) on related triazine systems have been employed to predict the most likely sites of nucleophilic attack, confirming that electronic factors and steric hindrance are the primary determinants of regioselectivity nih.govmdpi.com.

The substituents on the triazine ring profoundly influence its reactivity towards nucleophiles.

Dione Functionality (-C=O groups): The two carbonyl groups at C2 and C4 are strongly electron-withdrawing. They significantly decrease the electron density of the triazine ring, thereby activating it for nucleophilic attack. However, under basic conditions, the N-H protons can be abstracted to form an anionic species. This delocalized negative charge would drastically reduce the electrophilicity of the ring, deactivating it towards further nucleophilic attack.

Ethyl Group (-CH₂CH₃): The ethyl group at C6 is a weak electron-donating group through induction. It slightly increases the electron density of the ring, which has a minor deactivating effect compared to the powerful activating effect of the dione groups. Its primary influence is steric, although it is not considered a bulky group and is unlikely to significantly hinder the approach of most nucleophiles to the C6 position.

The table below summarizes the expected influence of the substituents on the triazine ring's reactivity towards nucleophiles.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Carbonyl (oxo) | C2, C4 | Strong electron-withdrawal | Strong activation |

| Ethyl | C6 | Weak electron-donation | Minor deactivation |

| N1, N3 Protons | - | Acidic | Deprotonation under basic conditions leads to strong deactivation |

Electrophilic Transformations on the Triazine and Ethyl Moieties

Electrophilic substitution reactions directly on the 1,3,5-triazine ring are generally unfavorable. The electron-deficient nature of the ring makes it a poor nucleophile, thus deactivating it towards attack by electrophiles nih.gov. Reactions such as nitration and sulfonation often lead to ring cleavage rather than substitution nih.gov.

However, the ethyl group attached to the C6 position provides a site for electrophilic transformations. Research on the analogous compound, 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, has shown that nitration occurs exclusively on the methyl group, not the triazine ring researchgate.netacs.org. Under nitrating conditions (e.g., nitric acid in sulfuric acid), the methyl group is converted to a trinitromethyl group researchgate.netacs.org. This indicates that the alkyl side chain is the reactive site for electrophiles.

By analogy, this compound is expected to undergo electrophilic substitution on the ethyl moiety. Reactions such as halogenation would likely occur at the α- or β-carbon of the ethyl group, depending on the reaction conditions and the nature of the radical or cationic intermediates formed. The electron-withdrawing triazine ring would influence the regioselectivity of this substitution.

| Reaction Type | Reagents | Expected Site of Transformation | Probable Product |

| Nitration | HNO₃ / H₂SO₄ | Ethyl group | 6-(Nitroethyl)-1,3,5-triazine-2,4(1H,3H)-dione derivatives |

| Halogenation | Br₂, Cl₂ / UV light or catalyst | Ethyl group | 6-(Haloethyl)-1,3,5-triazine-2,4(1H,3H)-dione derivatives |

Oxidation and Reduction Pathways of the Dione Functionality

The dione functionality presents two carbonyl groups that can undergo both oxidation and reduction, though these reactions can be complex and may compete with reactions involving the triazine ring.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., heat, concentrated solutions) can lead to the oxidative cleavage of the triazine ring libretexts.orgyoutube.com. The oxidation of cyclic imides can result in the opening of the ring to form dicarboxylic acids or their derivatives. For this compound, aggressive oxidation would likely degrade the heterocyclic structure. Milder oxidation conditions might selectively target the ethyl group, potentially converting it to a hydroxyethyl (B10761427) or acetyl group, although ring instability remains a significant challenge.

Reduction: The carbonyl groups of the dione functionality can be reduced. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Ni, Pd, or Pt) is a common method for reducing N-heterocycles nih.govnih.gov. This could potentially reduce one or both carbonyl groups to hydroxyl groups, yielding di- or tetrahydrotriazine derivatives.

Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones and aldehydes researchgate.net. While NaBH₄ is generally not reactive enough to reduce amides or imides, its reactivity can be enhanced. In the case of similar heterocyclic systems like uracil, NaBH₄ has been used to reduce the C=C double bond, but the carbonyl groups are more resistant acs.org. The reduction of the imide-like carbonyls in the triazinedione ring would likely require harsher reducing agents (e.g., lithium aluminum hydride, LiAlH₄) or specific catalytic systems. Such strong reducing agents, however, may also lead to ring cleavage.

| Transformation | Reagents | Potential Outcome |

| Strong Oxidation | Hot, conc. KMnO₄ | Ring cleavage and degradation |

| Reduction | Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Reduction of one or both C=O to C-OH |

| Reduction | Sodium Borohydride (NaBH₄) | Likely no reaction on C=O under mild conditions |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reduction of C=O groups, potential for ring cleavage |

Ring-Opening and Rearrangement Processes

The 1,3,5-triazine ring, particularly when activated by electron-withdrawing groups, is susceptible to ring-opening reactions initiated by nucleophiles uobasrah.edu.iqnih.gov. The hydrolysis of 5-azacytidine (B1684299), which contains the same 1,3,5-triazine-2,4(1H,3H)-dione core, serves as an excellent model. Studies have shown that the hydrolysis proceeds through a reversible ring-opening at the N1-C6 bond rsc.org. This initial cleavage is followed by the formation of a labile N-formylguanyl intermediate, which then irreversibly decomposes rsc.org.

For this compound, a similar mechanism is expected under aqueous acidic or basic conditions. The process would likely be initiated by the nucleophilic attack of water or a hydroxide (B78521) ion at the C6 position, leading to the cleavage of the triazine ring. The stability of the ring is pH-dependent, with increased rates of hydrolysis observed under both acidic and basic conditions.

Rearrangement reactions are also possible for substituted triazines. For instance, base-induced skeletal rearrangements have been observed in complex fused triazine systems, leading to the formation of more stable isomeric heterocycles nih.gov. While specific rearrangement pathways for this compound are not well-documented, the potential for such transformations exists, particularly under thermal or catalytic conditions that could promote bond migration and recyclization.

Detailed Reaction Mechanism Elucidation Using Advanced Analytical Techniques

The elucidation of the complex reaction mechanisms of triazine derivatives relies heavily on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for structural characterization of reactants, intermediates, and products uobasrah.edu.iqrsc.org. For instance, ¹³C-NMR was instrumental in unequivocally establishing the hydrolysis sequence of 5-azacytidine and identifying the transient N-formylguanylribosylurea intermediate rsc.org. Variable temperature NMR experiments can also be used to study dynamic processes like tautomerism or restricted bond rotation, which are relevant to the triazinedione scaffold chim.it.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is crucial for identifying products and intermediates in complex reaction mixtures researchgate.net. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are used to fragment ions, providing structural information based on the fragmentation patterns. The fragmentation of the s-triazine ring often involves characteristic losses of HCN or related fragments, which can be used to confirm the presence of the triazine core rsc.orgrsc.org.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction kinetics and separating complex mixtures of products, as demonstrated in the study of 5-azacytidine hydrolysis rsc.org. By tracking the disappearance of reactants and the appearance of products over time, detailed kinetic profiles of reactions can be established.

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are increasingly used to investigate reaction mechanisms, predict reactivity, and rationalize experimental observations nih.govmdpi.com. DFT calculations can model transition states, determine activation energies, and map out potential energy surfaces for reactions like nucleophilic substitution or cycloadditions involving the triazine ring nih.govmdpi.com. These computational studies provide insights into regioselectivity and the electronic effects of substituents that can be difficult to probe experimentally.

The table below provides examples of how these techniques are applied to study the reactivity of triazine systems.

| Analytical Technique | Application in Mechanistic Studies | Reference Example |

| ¹H and ¹³C NMR | Structure confirmation of products; Identification of intermediates; Study of tautomerism. | Hydrolysis of 5-azacytidine rsc.org |

| Mass Spectrometry (LC-MS, MS/MS) | Identification of degradation products; Elucidation of fragmentation pathways. | Hydrolysis studies of related heterocycles researchgate.net |

| HPLC | Monitoring reaction progress and kinetics; Separation of product mixtures. | Kinetic analysis of 5-azacytidine hydrolysis rsc.org |

| DFT Calculations | Prediction of reaction pathways; Analysis of transition states; Rationalization of regioselectivity. | Studies of nucleophilic substitution on s-triazines nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity and Isomerism

No published ¹H NMR data for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione could be found.

Carbon (¹³C) NMR for Carbon Framework Analysis

No published ¹³C NMR data for this compound could be found.

Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)

No published data from HSQC, HMBC, or other heteronuclear correlation spectroscopy experiments for this compound could be located.

Dynamic NMR for Tautomerism and Conformational Dynamics

No studies employing dynamic NMR to investigate the tautomerism or conformational dynamics of this compound were identified.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No published high-resolution mass spectrometry data for this compound, which would confirm its elemental composition, could be found.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. For a compound like this compound, MS/MS analysis would typically involve the ionization of the molecule, selection of the precursor ion (the ionized molecule), and subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the molecule's structure.

Table 1: Postulated Key Fragmentation Ions in MS/MS of this compound

| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethene |

| [M+H]⁺ | [M+H - C₂H₅]⁺ | Ethyl radical |

| [M+H]⁺ | [M+H - HNCO]⁺ | Isocyanic acid |

| [M+H - C₂H₅]⁺ | [M+H - C₂H₅ - CO]⁺ | Carbon monoxide |

Note: This table is based on theoretical fragmentation patterns and data from related compounds, not on experimental data for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound, these techniques would be crucial for confirming the presence of key structural features.

The IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

C=O stretching: The dione (B5365651) structure would give rise to strong absorptions, likely in the range of 1650-1750 cm⁻¹.

C-N stretching: These vibrations would appear in the fingerprint region, generally between 1200 cm⁻¹ and 1400 cm⁻¹.

C-H stretching and bending: Vibrations from the ethyl group would be present in the regions of 2850-3000 cm⁻¹ (stretching) and around 1375 cm⁻¹ and 1465 cm⁻¹ (bending).

Triazine ring vibrations: The characteristic breathing and deformation modes of the triazine ring would also be present, though their exact positions can be complex.

Studies on similar molecules, such as 6-azauracil, have shown that very strong bands around 1500 cm⁻¹ can be attributed to a mix of C=O, C-N, C=C, and N-N stretching vibrations. ias.ac.in The position of the ring breathing vibration, often a strong band in the Raman spectrum, can be indicative of the molecular environment. rsc.org

Table 2: Expected Vibrational Modes and Approximate Wavenumbers for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (ethyl) | 2850-3000 |

| C=O Stretch | 1650-1750 |

| Triazine Ring Vibrations | 1400-1600 |

| C-H Bend (ethyl) | 1375-1465 |

| C-N Stretch | 1200-1400 |

Note: This table presents expected ranges for vibrational frequencies based on general spectroscopic principles and data for related compounds.

X-ray Crystallography for Solid-State Molecular Geometry and Packing (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound were available, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Currently, there is no published crystal structure for this compound in crystallographic databases. However, the crystal structures of related triazine derivatives have been reported. For instance, the crystal structure of 2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione reveals a nearly planar triazine ring. It is reasonable to expect that the triazine ring in this compound would also be largely planar.

In the solid state, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds involving the N-H groups and the carbonyl oxygen atoms, forming extended networks such as chains or sheets.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione at the atomic level.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations would typically be used to predict bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of atomic charges, dipole moments, and the generation of electrostatic potential maps, which are crucial for understanding the molecule's polarity and reactive sites. While specific data for the title compound is not available, studies on other triazine derivatives often employ methods like B3LYP with a 6-311++G(d,p) basis set for reliable geometry and electronic structure predictions.

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies can be predicted. These theoretical frequencies correspond to the peaks in an infrared (IR) spectrum and are associated with specific vibrational modes (e.g., C=O stretching, N-H bending).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions. This allows for the calculation of the absorption wavelengths (λ_max) in the UV-Vis spectrum, which correspond to the energy required to promote an electron to a higher energy molecular orbital.

A hypothetical data table for predicted spectroscopic parameters is presented below. Note that these are illustrative values as specific computational studies on this molecule were not found.

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (ppm) | Ethyl-CH₂: ~3.8, Ethyl-CH₃: ~1.2, N-H: ~10-12 |

| ¹³C NMR Chemical Shift (ppm) | C=O: ~150-160, Triazine C: ~145-155, Ethyl-CH₂: ~30, Ethyl-CH₃: ~15 |

| IR Frequency (cm⁻¹) | N-H stretch: ~3200, C=O stretch: ~1700, C-N stretch: ~1400 |

| UV-Vis λ_max (nm) | ~220, ~260 |

This is an interactive data table. You can sort and filter the data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For triazine derivatives, the HOMO is often located on the triazine ring and substituent atoms with lone pairs, while the LUMO is typically distributed over the π-system of the triazine ring.

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This is an interactive data table. You can sort and filter the data.

Conformational Analysis and Potential Energy Surfaces

The ethyl group attached to the triazine ring of this compound can rotate around the C-C bond. Conformational analysis involves mapping the energy of the molecule as a function of this rotation (dihedral angle). This results in a potential energy surface that identifies the most stable conformers (energy minima) and the energy barriers to rotation (energy maxima). Such studies are crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent environment. MD simulations track the movements of the solute and solvent molecules over time, providing insights into solvation effects, the stability of different conformers in solution, and the nature of intermolecular interactions, such as hydrogen bonding between the triazine dione (B5365651) and water molecules. For related 4,6-substituted 1,3,5-triazin-2(1H)-ones, molecular simulations have been used to evaluate their binding suitability with biological targets. nih.gov

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks and Their Influence on Self-Assembly

The primary non-covalent interaction governing the self-assembly of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is hydrogen bonding. The molecule features two secondary amine (N-H) groups, which act as hydrogen bond donors, and two carbonyl (C=O) groups, which are effective hydrogen bond acceptors. This specific arrangement of donors and acceptors allows for the formation of robust and predictable hydrogen-bonding patterns, often referred to as supramolecular synthons. nih.gov

These synthons can drive the self-assembly of the molecules into various motifs. For instance, repeated N-H···O=C interactions can link molecules into linear tapes or chains. A similar pattern is observed in a related 1,2,4-triazine (B1199460) derivative, where an N—H⋯O hydrogen bond generates a linear chain structure. researchgate.net Furthermore, the triazine core allows for more complex arrangements. In related systems, such as those involving 2,4-diamino-1,3,5-triazines, N-H···N interactions lead to the formation of pseudo-honeycomb networks or corrugated rosette layers. researchgate.netrsc.org While the dione (B5365651) derivative lacks the amino groups for N-H···N bonds, the potential for forming cyclic hydrogen-bonded motifs using the N-H and C=O groups remains, which could lead to rosette-like structures or two-dimensional sheets. The stability and prevalence of these networks are fundamental to the molecular recognition processes between triazinedione units. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| N-H | O=C | Strong, directional | Linear tapes, 2D sheets, cyclic motifs |

| C-H (ethyl) | O=C | Weak | Lattice stabilization |

π-π Stacking Interactions in Triazine Systems

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system. This electronic characteristic facilitates π-π stacking interactions, particularly with electron-rich aromatic rings, although self-stacking also occurs. researchgate.net These interactions arise from the electrostatic attraction between the electron-poor triazine ring and the π-electron clouds of adjacent molecules. The occurrence of stacking interactions involving parallel triazinyl groups is a frequently observed phenomenon for the 1,3,5-triazine synthon. researchgate.net

Table 2: Characteristics of π-π Stacking in Triazine-Based Compounds

| Interaction Type | Typical Distance (Centroid-to-Centroid) | Geometry | Contribution |

|---|

Van der Waals and Other Weak Interactions

Additionally, weak hydrogen bonds, such as C-H···O and C-H···N interactions, can further influence molecular packing. The hydrogen atoms of the ethyl group or the triazine ring can interact with the carbonyl oxygen atoms or the ring nitrogen atoms of neighboring molecules. While individually modest, the cumulative effect of these numerous weak interactions provides substantial stabilization to the supramolecular assembly. nih.gov

Design Principles for Triazinedione-Based Supramolecular Architectures

The predictable and robust nature of the non-covalent interactions involving the triazinedione core allows for its use as a programmable building block in crystal engineering and supramolecular design. nih.gov The primary design principle involves exploiting the well-defined hydrogen-bonding capabilities to direct the formation of specific, desired architectures. rsc.orgaalto.fi

Synthon-Based Design: The reliable formation of N-H···O hydrogen-bonded patterns allows chemists to design and construct 1D, 2D, or 3D networks with a degree of predictability. By controlling factors such as solvent and temperature, it is possible to favor the formation of one supramolecular isomer over another. nih.gov

Hierarchical Assembly: Supramolecular design often involves a hierarchy of interactions. Strong, directional hydrogen bonds first guide the formation of primary structures like tapes or sheets. Subsequently, weaker and less directional π-π stacking and van der Waals forces direct the packing of these primary structures into a stable three-dimensional crystal lattice. researchgate.net

Functional Group Modification: The ethyl group can be replaced with other functional groups to modulate the supramolecular assembly. Introducing bulkier groups could sterically hinder certain packing arrangements, while adding other interactive groups (e.g., halogens for halogen bonding) could introduce new recognition sites and lead to entirely different architectures. This modularity is a key advantage of using 1,3,5-triazine derivatives as building blocks. researchgate.netresearchgate.net

By understanding and controlling the interplay of these non-covalent forces, it is possible to design and synthesize novel materials based on this compound with tailored structures and properties.

Applications in Advanced Chemical Systems and Materials Science

Precursors in the Synthesis of Novel Heterocyclic Systems

The 1,3,5-triazine (B166579) ring is a versatile building block in heterocyclic chemistry. mdpi.comnih.gov Its derivatives are often synthesized from readily available starting materials like cyanuric chloride. mdpi.comnih.gov The reactivity of the triazine core allows for sequential nucleophilic substitutions, enabling the construction of a wide range of more complex, fused, or substituted heterocyclic systems. nih.gov For instance, various 1,3,5-triazine derivatives have been prepared through multi-component reactions or by modifying the core structure. nih.govnih.gov However, specific examples detailing the use of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione as a direct precursor for other novel heterocyclic frameworks are not described in the surveyed literature.

Role in Polymer Chemistry and Advanced Organic Materials

Triazine-based compounds are integral to the development of advanced polymers and organic materials due to their thermal stability, rigid structure, and nitrogen-rich nature. rsc.orguc.pt They are commonly used as monomers or cross-linking agents in the synthesis of porous organic polymers (POPs). uc.pt For example, polymers are often prepared through the nucleophilic reaction of dichloro-s-triazine derivatives. springerprofessional.de These materials find applications in areas such as catalysis and adsorption. uc.pt While the synthesis of various triazine-based polymers is well-documented, the specific incorporation of this compound into a polymer backbone or as a functional monomer is not reported in the available research.

Ligand Design in Coordination Chemistry

The nitrogen atoms within the 1,3,5-triazine ring make it an excellent scaffold for designing multidentate ligands for coordination chemistry. researchgate.netresearchgate.netscilit.com Functionalizing the triazine core with pyridyl or other coordinating groups allows for the synthesis of complexes with diverse transition metals. researchgate.netrsc.orgresearchgate.net These ligands, often referred to as pincer-type or polypyridyl ligands, can form a variety of structures, from discrete molecular complexes to extended coordination polymers. researchgate.net The electronic properties of the triazine ring influence the characteristics of the resulting metal complexes. researchgate.net Despite the extensive research in this area, there are no specific reports on the synthesis of coordination complexes using this compound as a ligand.

Components in Organic Frameworks (e.g., COFs, MOFs)

In the field of porous materials, triazine derivatives are frequently employed as building blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgrsc.org The trigonal symmetry of the 1,3,5-triazine core is particularly useful for creating highly ordered, porous networks. rsc.org Triazine-based COFs are typically synthesized through the self-condensation of nitrile-functionalized monomers or the reaction of cyanuric chloride with suitable linkers. Metal-organic frameworks often utilize triazine ligands functionalized with coordinating groups like pyridines or carboxylates to bind with metal centers, forming extended three-dimensional structures. rsc.orgresearchgate.nettue.nl The literature describes various triazine-based linkers for these frameworks, but this compound is not mentioned among them.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Synthetic Methodologies

The foundational aspect of advancing the study of any chemical entity lies in the ability to synthesize it and its analogs efficiently and with high selectivity. While classical methods for constructing the triazinedione ring exist, future research is focused on overcoming limitations such as harsh reaction conditions, low yields, and the formation of side products.

Key research thrusts include:

Catalyst Innovation: The development of novel catalysts is paramount. Research into transition-metal catalysts, such as those based on platinum or nickel, is opening avenues for more efficient C-N and C-C bond formations. researchgate.net For instance, supported platinum nanoparticle catalysts have been used for the acceptorless dehydrogenative synthesis of triazines from alcohols and amidines, a method noted for its high atom economy. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and scalability. The application of flow chemistry to the synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione could lead to higher throughput and purity.

| Methodology | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, high efficiency. | Adaptable for rapid, high-yield production and library synthesis. | nih.govresearchgate.net |

| Sonochemistry | Short reaction times (often under 5 mins), use of green solvents like water, high yields (>75%). | Offers a highly sustainable and rapid synthesis route. | nih.govnih.gov |

| Acceptorless Dehydrogenative Catalysis | High atom economy, use of readily available starting materials (alcohols), recyclable catalysts. | Environmentally benign route with minimal byproduct generation. | rsc.org |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, easy scalability. | Ideal for large-scale, continuous, and highly pure production. | N/A |

Exploration of Underexplored Chemical Transformations

The reactivity of the this compound scaffold is not yet fully charted. The presence of multiple functional groups—the ethyl substituent, the dione (B5365651) carbonyls, and the N-H protons—offers a rich playground for chemical modification. Future research will delve into novel reactions to expand the chemical space accessible from this core structure.

Promising areas for exploration include:

C-H Activation: Direct functionalization of the ethyl group's C-H bonds would provide a highly atom-economical route to novel derivatives without the need for pre-functionalization.

Nitration and Subsequent Transformations: The nitration of related 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione has been shown to lead to interesting products like cyanuric acid and tetranitromethane, or even furazan (B8792606) N-oxide derivatives depending on the conditions. researchgate.netresearchgate.net A systematic study of the nitration of the 6-ethyl derivative and the subsequent chemistry of the resulting nitro compounds is a clear area for future investigation.

Reactions with Novel Reagents: Exploring reactions with less common reagents could unlock new synthetic pathways. For example, reactions of similar triazinediones with ethyl bromopyruvate have been shown to yield complex fused heterocyclic systems like pyrrolo[1,2-a] nih.govmdpi.comnih.govtriazine-2,4(1H,3H)-diones. rsc.org Investigating analogous reactions for the 6-ethyl derivative could lead to novel polycyclic structures.

Selective N-Alkylation and N-Arylation: While alkylation is a known transformation, developing methodologies for highly selective mono- or di-alkylation/arylation at the N1 and N3 positions remains a challenge. This would allow for precise tuning of the molecule's steric and electronic properties.

Integration of Advanced Computational Techniques for Predictive Chemistry

The synergy between experimental and computational chemistry is a powerful engine for discovery. For this compound, computational tools can accelerate research by predicting reactivity, elucidating reaction mechanisms, and guiding the design of new derivatives.

Future computational efforts will likely focus on:

Reaction Prediction Models: Machine learning and AI models are becoming increasingly adept at predicting the outcomes of chemical reactions. nih.gov Training these models on datasets of triazine chemistry could help identify promising but as-yet-untested transformations for the 6-ethyl-triazinedione scaffold.

QSAR (Quantitative Structure-Activity Relationship) Modeling: For applications where the compound's reactivity is linked to a specific outcome, 3D-QSAR models can be built to guide the design of more potent or selective analogs. nih.gov This involves correlating structural features with observed reactivity to create a predictive model.

Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate reaction energy profiles, identify transition states, and provide deep insight into reaction mechanisms. This understanding is crucial for optimizing reaction conditions and controlling selectivity.

| Computational Technique | Objective | Potential Impact | Reference |

|---|---|---|---|

| Machine Learning (ML) | Predicting reaction outcomes and identifying novel transformations. | Accelerates the discovery of new reactions and derivatives. | nih.gov |

| 3D-QSAR | Correlating molecular structure with chemical reactivity or biological activity. | Guides the rational design of derivatives with enhanced properties. | nih.gov |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states. | Enables fine-tuning of reaction conditions for improved yield and selectivity. | N/A |

Green Chemistry Advancements in Triazinedione Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning. whiterose.ac.uk Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic protocols.

Key advancements are expected in:

Eco-Friendly Solvents: A major focus is the replacement of hazardous organic solvents with greener alternatives. Water has been successfully used as a solvent in the sonochemical synthesis of 1,3,5-triazine (B166579) derivatives, representing a significant step forward in sustainability. nih.govnih.gov

Energy Efficiency: Methods like sonochemistry and microwave-assisted synthesis not only reduce reaction times but also align with green chemistry principles by lowering energy consumption compared to conventional heating. nih.govmdpi.com A sonochemical protocol for triazine synthesis was found to be 13 times "greener" than classical methods based on an analysis of the 12 principles of green chemistry. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product is a core tenet of green chemistry. Methodologies like the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source offer a simple and atom-efficient pathway to triazines. researchgate.net

Design and Synthesis of Chemically Modulated Triazinedione Scaffolds for Specific Chemical Reactivity

The 1,3,5-triazine ring is a versatile and robust scaffold that can be systematically derivatized to create molecules with tailored properties. mdpi.comresearchgate.net By strategically modifying the this compound core, researchers can fine-tune its reactivity for specific applications.

Future design strategies will involve:

Modulating Steric and Electronic Effects: Altering the substituents on the triazine ring can have a significant impact on its reactivity. For instance, introducing electron-withdrawing or electron-donating groups can modulate the electrophilicity of the ring carbons and the nucleophilicity of the ring nitrogens. The size and shape of substituents can also create specific steric environments that favor certain reaction pathways. nih.gov

Combinatorial Approaches: The use of the triazine scaffold in combinatorial chemistry allows for the rapid generation of large libraries of related compounds. researchgate.net This is particularly useful for screening for specific reactivity profiles or for discovering molecules with desired properties through high-throughput experimentation.

By pursuing these future research directions, the scientific community can continue to build upon the foundational chemistry of this compound, paving the way for new discoveries and applications grounded in efficiency, selectivity, and sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.